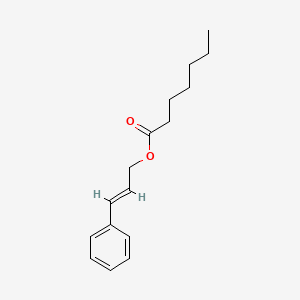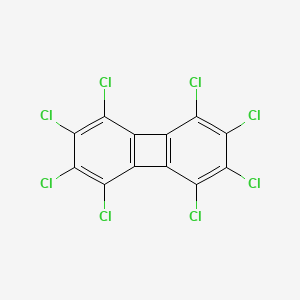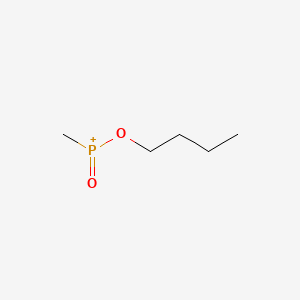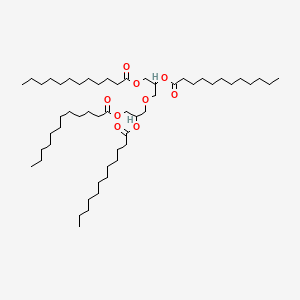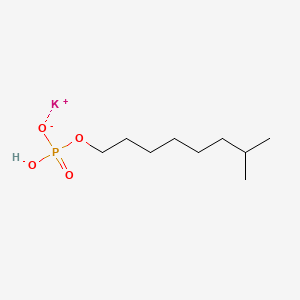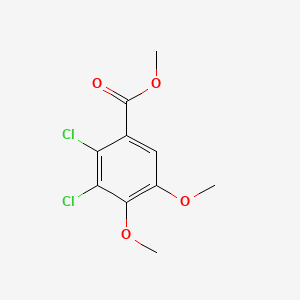
Methyl 2,3-dichloro-4,5-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,3-dichloro-4,5-dimethoxybenzoate: is an organic compound with the molecular formula C10H10Cl2O4 and a molecular weight of 265.09 g/mol . This compound is a derivative of benzoic acid, featuring two chlorine atoms and two methoxy groups attached to the benzene ring. It is primarily used in chemical research and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3-dichloro-4,5-dimethoxybenzoate typically involves the esterification of 2,3-dichloro-4,5-dimethoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and catalysts, and the reaction is conducted in large reactors with efficient mixing and temperature control to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,3-dichloro-4,5-dimethoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms, yielding the corresponding dimethoxybenzoate.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Products include amine or thiol derivatives of the original compound.
Reduction: Products include 2,3-dimethoxybenzoate.
Oxidation: Products include aldehydes or carboxylic acids depending on the extent of oxidation.
Scientific Research Applications
Methyl 2,3-dichloro-4,5-dimethoxybenzoate is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2,3-dichloro-4,5-dimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and methoxy groups play a crucial role in binding to these targets, affecting their activity and leading to the desired chemical or biological effect. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Methyl 3,5-dimethoxybenzoate: Lacks the chlorine atoms, making it less reactive in substitution reactions.
Methyl 2,4-dimethoxybenzoate: Has a different substitution pattern on the benzene ring, leading to different chemical properties.
Methyl syringate (Methyl 4-hydroxy-3,5-dimethoxybenzoate): Contains a hydroxyl group, which significantly alters its reactivity and applications.
Uniqueness: Methyl 2,3-dichloro-4,5-dimethoxybenzoate is unique due to the presence of both chlorine atoms and methoxy groups on the benzene ring. This combination of substituents provides a distinct reactivity profile, making it valuable for specific chemical transformations and applications that other similar compounds cannot achieve.
Properties
CAS No. |
108544-99-6 |
|---|---|
Molecular Formula |
C10H10Cl2O4 |
Molecular Weight |
265.09 g/mol |
IUPAC Name |
methyl 2,3-dichloro-4,5-dimethoxybenzoate |
InChI |
InChI=1S/C10H10Cl2O4/c1-14-6-4-5(10(13)16-3)7(11)8(12)9(6)15-2/h4H,1-3H3 |
InChI Key |
CFWZDCNUVIGADU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C(=O)OC)Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


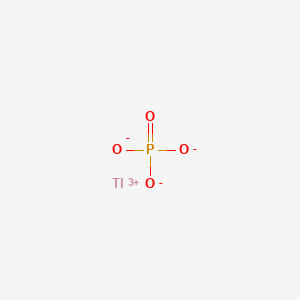
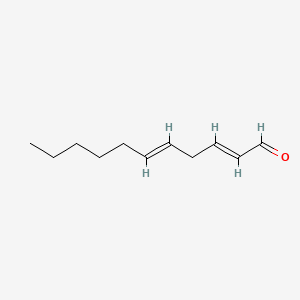
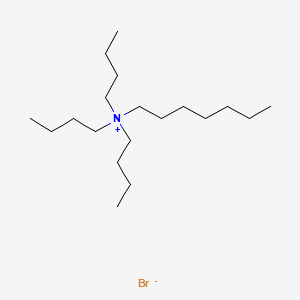
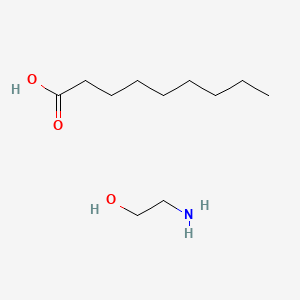
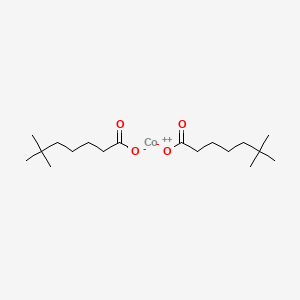

![2(1H)-Quinolinone, 7-chloro-4-hydroxy-3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(1-pyrrolidinyl)phenyl]-](/img/structure/B12644571.png)
